molecular formula C12H9ClFNO2 B13660162 Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate

Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate

Katalognummer: B13660162
Molekulargewicht: 253.65 g/mol
InChI-Schlüssel: MXWKMTCJQYMIIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate typically involves the reaction of 3-chloro-6-fluoroisoquinoline with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of various isoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-chloro-6-bromoisoquinoline-4-carboxylate
  • Ethyl 3-chloro-6-iodoisoquinoline-4-carboxylate
  • Ethyl 3-chloro-6-methylisoquinoline-4-carboxylate

Uniqueness

Ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C12H9ClFNO2

Molekulargewicht

253.65 g/mol

IUPAC-Name

ethyl 3-chloro-6-fluoroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)10-9-5-8(14)4-3-7(9)6-15-11(10)13/h3-6H,2H2,1H3

InChI-Schlüssel

MXWKMTCJQYMIIP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C2C=C(C=CC2=CN=C1Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.